molecular formula C18H21FN4O2S2 B3129212 Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 339017-89-9

Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B3129212
CAS RN: 339017-89-9
M. Wt: 408.5 g/mol
InChI Key: DSPSFURVKCSDBR-UHFFFAOYSA-N
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Description

Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C18H21FN4O2S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials Development

Research has shown that compounds with pyrimidine rings, such as Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, have potential applications in the development of optoelectronic materials. These materials are valuable for creating novel photo- and electroluminescent devices, including organic light-emitting diodes (OLEDs), image sensors, and solar cells. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems enhances electroluminescent properties and enables the fabrication of high-efficiency phosphorescent materials for OLEDs (Lipunova et al., 2018).

Synthesis of Heterocyclic Compounds

Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate serves as a precursor in the synthesis of diverse heterocyclic compounds, which are crucial for medicinal and pharmaceutical industries. Its structural versatility allows for the development of compounds with broad synthetic applications and bioavailability, demonstrating the compound's importance in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Antioxidant Activity Studies

The compound's derivatives are explored for antioxidant properties, essential in food engineering, medicine, and pharmacy. Their potential for creating antioxidants capable of scavenging free radicals, thereby contributing to health and preventing diseases associated with oxidative stress, is a significant area of research. Analytical methods like spectrophotometry and electrochemical (bio)sensors are used to study these properties (Munteanu & Apetrei, 2021).

Environmental Degradation Studies

Studies on the environmental degradability of polyfluoroalkyl chemicals, which include compounds like Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, focus on their transformation into perfluoroalkyl acids (PFAAs) through abiotic and microbial degradation. Understanding the degradation pathways, half-lives, and potential environmental impacts of these precursors to PFAAs is crucial for assessing their environmental fate and effects (Liu & Avendaño, 2013).

properties

IUPAC Name

ethyl 4-[6-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S2/c1-3-25-18(24)23-10-8-22(9-11-23)15-12-16(21-17(20-15)26-2)27-14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPSFURVKCSDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate
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Ethyl 4-(6-((4-fluorophenyl)sulfanyl)-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.